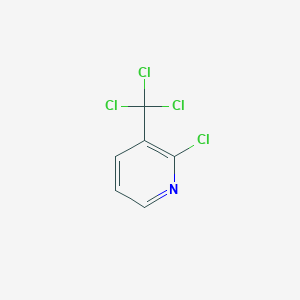

2-Chloro-3-(trichlorométhyl)pyridine

Vue d'ensemble

Description

2-Chloro-3-(trichloromethyl)pyridine is an organic compound with the molecular formula C6H3Cl4N. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a trichloromethyl group at the third position of the pyridine ring. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Applications De Recherche Scientifique

Pesticide Properties

2-Chloro-3-(trichloromethyl)pyridine has demonstrated significant efficacy as a pesticide. It functions effectively against various pests, including nematodes, insects, and fungi.

- Nematocidal Activity : Studies have shown that formulations containing this compound exhibit complete control over root-knot nematode larvae. For instance, compositions with concentrations around 500 parts per million resulted in 100% mortality of nematode larvae after six days of exposure .

- Insecticidal Efficacy : The compound has also been tested against common household pests such as houseflies and cockroaches, achieving complete kill rates when used at effective concentrations .

- Fungicidal Effects : The antimicrobial properties of 2-chloro-3-(trichloromethyl)pyridine extend to its use as a fungicide. It has been shown to inhibit the growth of various fungal strains when incorporated into culture media .

Herbicidal Properties

This compound is effective in controlling a variety of weeds. For example, it has been reported to effectively kill crabgrass when applied in aqueous solutions at concentrations of 4000 parts per million . Additionally, it has been noted for its activity against other plant species such as pigweed and foxtail .

Synthesis Intermediates

2-Chloro-3-(trichloromethyl)pyridine serves as an important intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its chlorinated structure allows for further chemical modifications that can lead to the development of new compounds with enhanced biological activities .

Toxicological Studies

While the compound exhibits beneficial properties, it is essential to consider its toxicological profile:

- Mutagenicity : In vitro studies have indicated that 2-chloro-3-(trichloromethyl)pyridine may be mutagenic when tested on bacterial strains such as S. typhimurium. However, the relevance of these findings to human health remains under investigation .

- Long-term Exposure Effects : Long-term feeding studies in rats have shown some adverse effects at high doses, including changes in body weight and liver health. However, no significant increase in tumor incidence was reported .

Case Studies and Research Findings

A series of studies have documented the effectiveness and safety profiles of 2-chloro-3-(trichloromethyl)pyridine:

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-3-(trichloromethyl)pyridine, also known as Nitrapyrin, is the bacteria Nitrosomonas . Nitrosomonas plays a crucial role in the nitrification process, which involves the oxidation of ammonia to nitrite .

Mode of Action

2-Chloro-3-(trichloromethyl)pyridine interacts with its target, Nitrosomonas, by inhibiting the ammonia monooxygenase (AMO) pathway . This pathway is essential for ammonia oxidation in nitrification . Furthermore, 2-Chloro-3-(trichloromethyl)pyridine also functions as an inhibitor of the urease enzyme in Nitrosomonas, preventing hydrolytic action on urea .

Biochemical Pathways

The inhibition of the AMO pathway and urease enzyme by 2-Chloro-3-(trichloromethyl)pyridine affects the nitrification process, a key biochemical pathway in the nitrogen cycle . This results in a decrease in the conversion of ammonia to nitrite, thereby affecting downstream processes such as the production of nitrate, a vital nutrient for plant growth .

Pharmacokinetics

It is known that the compound can undergo hydrolysis to form 6-chloropicolinic acid .

Result of Action

The inhibition of Nitrosomonas by 2-Chloro-3-(trichloromethyl)pyridine leads to a reduction in the amount of nitrite produced from ammonia . This can have significant effects at the molecular and cellular levels, particularly in environments where nitrification plays a crucial role, such as in soils.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-(trichloromethyl)pyridine. For instance, soil conditions can affect the compound’s ability to inhibit Nitrosomonas and, consequently, the nitrification process

Analyse Biochimique

Biochemical Properties

For instance, it has been suggested that 2-Chloro-3-(trichloromethyl)pyridine may act against the methane monooxygenase enzyme system .

Cellular Effects

It has been observed that this compound can inhibit growth, CH4 oxidation, and NH4+ oxidation . These effects suggest that 2-Chloro-3-(trichloromethyl)pyridine may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is suggested that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chloro-3-(trichloromethyl)pyridine can be synthesized through the photochlorination of 2-methylpyridine. The reaction involves the exposure of 2-methylpyridine to chlorine gas under ultraviolet light, resulting in the formation of 2-Chloro-3-(trichloromethyl)pyridine and hydrogen chloride as a byproduct .

Industrial Production Methods: In industrial settings, the production of 2-Chloro-3-(trichloromethyl)pyridine typically involves large-scale photochlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in specialized reactors equipped with ultraviolet light sources to facilitate the chlorination reaction.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-3-(trichloromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.

Oxidation Reactions: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms or different functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium amide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include substituted pyridines with various functional groups.

Oxidation Reactions: Products include carboxylic acids or aldehydes.

Reduction Reactions: Products include partially or fully dechlorinated pyridines.

Comparaison Avec Des Composés Similaires

2-Chloro-3-(trichloromethyl)pyridine can be compared with other similar compounds, such as:

2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin): Both compounds are used as nitrification inhibitors, but Nitrapyrin is more widely studied and used in agricultural applications.

Trifluoromethylpyridine: This compound contains a trifluoromethyl group instead of a trichloromethyl group, which imparts different chemical and physical properties.

3,4-Dimethylpyrazole Phosphate (DMPP): Another nitrification inhibitor used in agriculture, DMPP has a different chemical structure but similar functional properties.

Activité Biologique

Introduction

2-Chloro-3-(trichloromethyl)pyridine is a chlorinated pyridine derivative that has garnered attention due to its diverse biological activities. This compound, characterized by the presence of a trichloromethyl group, is primarily studied for its potential applications in agriculture as an insecticide and herbicide, as well as its implications in toxicological research.

- Chemical Formula : C₆H₃Cl₄N

- CAS Number : 606698

- Molecular Weight : 227.43 g/mol

Antimicrobial Properties

Research indicates that 2-Chloro-3-(trichloromethyl)pyridine exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various microbial strains, with complete inhibition of growth observed in laboratory settings. For instance, when tested against Pullularia pullulans and Candida pelliculosa, the compound showed robust antifungal properties at concentrations as low as 100 parts per million (ppm) .

Insecticidal Activity

The compound has been identified as an effective insecticide. In experimental setups, it achieved 100% mortality rates for house flies and American cockroaches when applied at concentrations of 500 ppm . This suggests a strong potential for use in pest control applications.

Herbicidal Activity

2-Chloro-3-(trichloromethyl)pyridine also demonstrates herbicidal properties, making it valuable in agricultural settings. Its effectiveness as a herbicide is attributed to its ability to disrupt plant growth mechanisms, although detailed mechanisms remain to be fully elucidated .

Acute Toxicity

Toxicological assessments reveal that 2-Chloro-3-(trichloromethyl)pyridine poses risks when ingested or upon dermal contact. Studies on rats indicate harmful effects at high doses, with significant reductions in body weight observed in male rats fed high concentrations over extended periods .

Mutagenicity and Genotoxicity

In vitro studies have shown that the compound has mutagenic potential when tested on Salmonella typhimurium strains (TA97, TA98, TA100), indicating possible genotoxic effects . However, further studies are necessary to establish a comprehensive understanding of its mutagenic profile.

Long-term Exposure Effects

Long-term feeding studies conducted on rats suggest that while some adverse effects such as bile duct hyperplasia were noted, these findings were considered incidental and not necessarily indicative of carcinogenic potential . The relevance of these findings to human health remains uncertain and warrants further investigation.

Study 1: Antimicrobial Efficacy

A study published by the Gezondheidsraad examined the antimicrobial efficacy of various chlorinated pyridines, including 2-Chloro-3-(trichloromethyl)pyridine. The results indicated a significant reduction in microbial viability across several strains tested. The study emphasized the importance of chlorinated compounds in developing new antimicrobial agents .

Study 2: Insecticidal Application

A patent analysis highlighted the use of 2-Chloro-3-(trichloromethyl)pyridine as an insecticide. The study reported complete eradication of common household pests at specified concentrations, suggesting its practical application in pest management strategies .

Study 3: Toxicological Assessment

A comprehensive toxicological assessment conducted over two years revealed varied effects based on dosage and exposure duration. While some adverse effects were noted at high doses, no significant tumorigenic effects were observed across test subjects .

Propriétés

IUPAC Name |

2-chloro-3-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKVGCQBQQFWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345740 | |

| Record name | 2-Chloro-3-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72648-12-5 | |

| Record name | 2-Chloro-3-(trichloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72648-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.